molecular formula C3H5BO2 B15226267 Prop-2-yn-1-ylboronic acid

Prop-2-yn-1-ylboronic acid

Cat. No.: B15226267
M. Wt: 83.88 g/mol
InChI Key: AVYXNGZIVZLFCN-UHFFFAOYSA-N
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Description

Prop-2-yn-1-ylboronic acid (IUPAC name: 2-propynylboronic acid) is an organoboron compound with the molecular formula C₃H₅BO₂ and a structure characterized by a propargyl group (HC≡C-CH₂-) bonded to a boronic acid moiety (-B(OH)₂). This compound is distinguished by its terminal alkyne group, which confers unique reactivity in cross-coupling reactions and cycloadditions. The propargyl group may enhance reactivity in click chemistry or serve as a precursor for functionalized materials, though stability challenges due to the electron-deficient triple bond could limit its utility compared to more common boronic acids .

Properties

Molecular Formula

C3H5BO2

Molecular Weight

83.88 g/mol

IUPAC Name

prop-2-ynylboronic acid

InChI

InChI=1S/C3H5BO2/c1-2-3-4(5)6/h1,5-6H,3H2

InChI Key

AVYXNGZIVZLFCN-UHFFFAOYSA-N

Canonical SMILES

B(CC#C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Prop-2-yn-1-ylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of propargyl alcohol with a borane reagent, followed by oxidation to yield the boronic acid. Another method includes the reaction of propargyl bromide with a boronic ester, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration reactions, utilizing borane reagents under controlled conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Transition Metal-Free Cross-Coupling Reactions

Prop-2-yn-1-ylboronic acid participates in cross-coupling reactions with tertiary propargylic alcohols under perfluorophenylboronic acid catalysis. This method avoids transition metals and achieves regioselective coupling to form benzo[b]thiophene and cyclopenta[a]indene derivatives .

Key Data :

Substrate (Propargylic Alcohol)Boronic AcidCatalystYield (%)Regioselectivity
Tertiary propargylic alcoholThis compoundC₆F₅B(OH)₂72–89>20:1

Mechanism :

  • Formation of a boron "ate" complex between the boronic acid and propargylic alcohol.

  • Borotropic migration to generate cyclic intermediates.

  • Protodeboronation regenerates the catalyst .

Meyer-Schuster Rearrangement

In the presence of arylboronic acids like 3,4,5,6,7,8-hexafluoronaphthalen-1-ylboronic acid, this compound facilitates the Meyer-Schuster rearrangement of propargylic alcohols to α,β-unsaturated ketones .

Example Reaction :
Propargylic alcohol + this compound → α,β-unsaturated ketone

Optimized Conditions :

  • Solvent: Dichloroethane (DCE)

  • Temperature: 35°C

  • Catalyst loading: 10 mol%

  • Yield: Up to 90%

Petasis Boron–Mannich Reaction

This multicomponent reaction involves this compound, amines, and carbonyl compounds to synthesize β-amino allenyl alcohols. The reaction proceeds via a tetracoordinated boronate intermediate .

Substrate Scope :

Carbonyl ComponentAmine ComponentProduct TypeYield (%)
GlycoaldehydePrimary/secondary aminesβ-Amino allenyl alcohols65–82

Selectivity :

  • Exclusive anti-diastereoselectivity observed with chiral α-hydroxy aldehydes .

Suzuki–Miyaura Coupling

Though not explicitly documented for this compound in the provided sources, analogous boronic acids undergo Suzuki–Miyaura cross-couplings with aryl halides. A hypothetical application would involve:

Reaction :
this compound + Aryl halide → Biarylalkyne

Expected Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: Dioxane/H₂O

Oxidation Reactions

Boronic acids are prone to oxidation, and this compound likely converts to propargyl alcohol derivatives under oxidative conditions (e.g., H₂O₂/NaOH).

General Pathway :
C₃H₅B(OH)₂ → HC≡CCH₂OH (propargyl alcohol)

Comparative Reactivity Table

Reaction TypeSubstrate CompatibilityCatalytic SystemYield Range (%)
Cross-CouplingPropargylic alcoholsC₆F₅B(OH)₂72–89
Meyer-Schuster RearrangementPropargylic alcoholsArylboronic acids70–90
Petasis ReactionAmines, aldehydesNone65–82

Mechanistic Insights

  • Borotropic Migration : Critical in cross-coupling reactions, enabling regioselective bond formation .

  • Dual Reactivity : The alkyne group participates in π-bond interactions, while the boronic acid facilitates nucleophilic additions .

Scientific Research Applications

Chemistry: Prop-2-yn-1-ylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .

Biology and Medicine: In biological research, boronic acids are used for the development of sensors and probes. This compound can be utilized in the design of molecules that interact with biological targets, such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of prop-2-yn-1-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and inhibitors. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Prop-2-yn-1-ylboronic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Feature Primary Applications Stability Notes
This compound C₃H₅BO₂ 85.88 Terminal alkyne + boronic acid Click chemistry, niche cross-coupling Moderate (alkyne instability)
trans-Propenylboronic acid C₃H₇BO₂ 85.90 trans-alkene + boronic acid Suzuki-Miyaura couplings, agrochemicals High (stable alkenyl group)
Prop-1-en-2-ylboronic acid C₃H₇BO₂ 85.90 Allylic boronic acid Asymmetric synthesis, drug intermediates Moderate (allylic strain)
[1-(Propan-2-yl)-1H-indazol-5-yl]boronic acid C₁₀H₁₃BN₂O₂ 204.04 Aryl boronic acid (heterocyclic) Kinase inhibitors, radiopharmaceuticals High (aromatic stabilization)
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid C₆H₇BN₂O₂ 149.95 Heteroaryl boronic acid Medicinal chemistry (e.g., LXRβ agonists) High (electron-withdrawing cyano group)

Stability and Handling Considerations

  • This compound: Likely requires inert storage conditions (argon/glovebox) to prevent alkyne polymerization or oxidation. No direct safety data is available, but related propargyl compounds warrant precautions against inhalation and skin contact .
  • Aryl/Heteroaryl Boronic Acids : Generally stable under ambient conditions, with shelf lives extending to years when stored dry.

Research Findings and Industrial Relevance

  • Medicinal Chemistry: Boronic acids like 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid are critical in synthesizing LXRβ agonists for metabolic disease treatment . This compound’s alkyne group could enable bioorthogonal labeling in drug delivery systems.
  • Synthetic Limitations : The propargyl group’s instability may necessitate protective strategies (e.g., silylation) for reliable use in multistep syntheses.

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